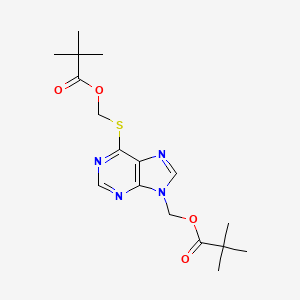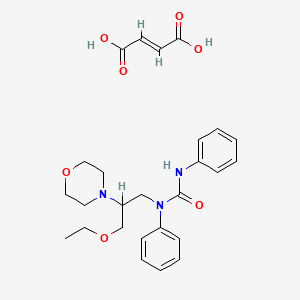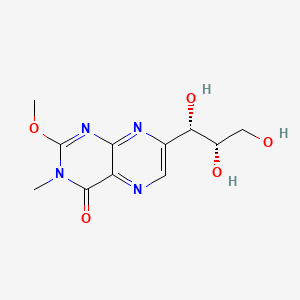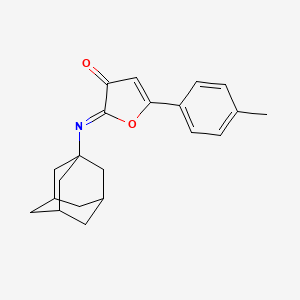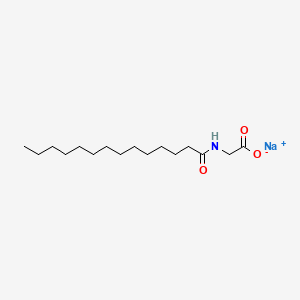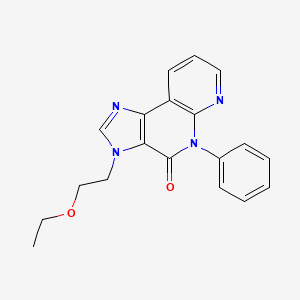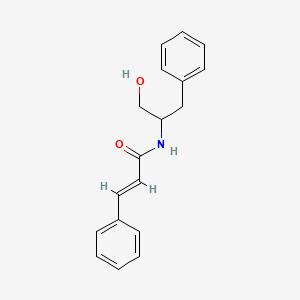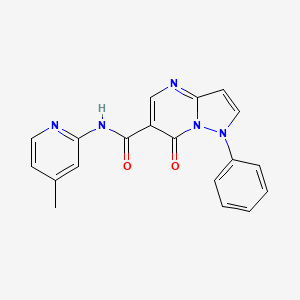
Tridecasodium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecasodium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate is a complex organophosphorus compound. It is known for its chelating properties, making it useful in various industrial and scientific applications. This compound is characterized by its ability to form stable complexes with metal ions, which is beneficial in preventing scale formation and corrosion in water systems .
Métodos De Preparación
The synthesis of tridecasodium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate involves multiple steps. The process typically starts with the reaction of phosphorous acid with formaldehyde and ammonia, followed by the addition of ethylenediamine. The resulting intermediate is then reacted with additional phosphorous acid and formaldehyde to form the final product. Industrial production methods often involve controlled reaction conditions, such as maintaining specific temperatures and pH levels, to ensure high yield and purity .
Análisis De Reacciones Químicas
Tridecasodium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of phosphonate derivatives.
Reduction: It can be reduced under specific conditions to yield different phosphonate compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
Tridecasodium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: The compound is studied for its potential use in biological systems to inhibit metal ion-dependent enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases related to metal ion imbalances.
Industry: It is widely used in water treatment processes to prevent scale formation and corrosion.
Mecanismo De Acción
The mechanism of action of tridecasodium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions. By forming stable complexes with metal ions, it prevents these ions from participating in reactions that lead to scale formation and corrosion. The molecular targets include metal ions such as calcium, magnesium, and iron, and the pathways involved are those related to metal ion transport and deposition .
Comparación Con Compuestos Similares
Tridecasodium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate is unique due to its high chelating efficiency and stability. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): While EDTA is also a strong chelating agent, it does not form as stable complexes as this compound.
Nitrilotriacetic acid (NTA): NTA is another chelating agent but is less effective in preventing scale formation and corrosion compared to this compound.
Propiedades
Número CAS |
93939-89-0 |
|---|---|
Fórmula molecular |
C15H31N5Na13O21P7 |
Peso molecular |
1133.1 g/mol |
Nombre IUPAC |
tridecasodium;N'-[2-[bis(phosphonatomethyl)amino]ethyl]-N-[2-[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine;hydron |
InChI |
InChI=1S/C15H44N5O21P7.13Na/c21-42(22,23)9-16(1-3-17(10-43(24,25)26)5-7-19(12-45(30,31)32)13-46(33,34)35)2-4-18(11-44(27,28)29)6-8-20(14-47(36,37)38)15-48(39,40)41;;;;;;;;;;;;;/h1-15H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41);;;;;;;;;;;;;/q;13*+1/p-13 |
Clave InChI |
SXRKALVIPLMNLF-UHFFFAOYSA-A |
SMILES canónico |
[H+].C(CN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



